molecular formula C10H16 B1205761 alpha-Fenchene CAS No. 471-84-1

alpha-Fenchene

Cat. No. B1205761
CAS RN: 471-84-1
M. Wt: 136.23 g/mol
InChI Key: XCPQUQHBVVXMRQ-UHFFFAOYSA-N
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Description

Alpha-Fenchene is a chemical compound that is part of the Acros Organics product portfolio . It is also known as “(+)-α-fenchene” and "(+)-7,7-dimethyl-2-methylene-norbornane" .


Synthesis Analysis

The synthesis of alpha-Fenchene involves various processes. For instance, it has been found that reactions of (+)-α-fenchene with acetone and benzaldehyde over β-zeolite lead to the formation of tricyclic ethers .


Molecular Structure Analysis

The molecular structure of alpha-Fenchene is represented by the formula C10H18O . In α-PHE, the cis-1, 3-diene chain is inserted into the 6-membered ring .


Chemical Reactions Analysis

Alpha-Fenchene undergoes several chemical reactions. For example, it has been observed that the isomerization of camphene and α-fenchene epoxides under homogeneous and heterogeneous conditions in media of various acidity was studied . The intermolecular reactions of these epoxy compounds with unsaturated aldehydes, allyl alcohol, and methanol on askanite-bentonite clay yielded spiroacetals, and open-chain hydroxyethers and acetals .


Physical And Chemical Properties Analysis

Alpha-Fenchene is a low melting solid with a white appearance . It has a petroleum distillates odor . Its pH is 5.5 in a saturated aqueous solution at 22°C .

Scientific Research Applications

  • Interactions with β-Cyclodextrin :Alpha-Fenchene has been studied for its interactions with β-cyclodextrin. This research demonstrated the potential for separation of isomeric monoterpenes, camphene and fenchene, via complexation with β-cyclodextrin. This interaction was confirmed through gas chromatography and (1)H NMR, showing that alpha-Fenchene forms complexes with β-cyclodextrin and can be separated by re-crystallization. This suggests potential applications in the separation and encapsulation processes in various fields including pharmacology and chemistry (Ceborska et al., 2013).

  • Chemical Composition Analysis in Essential Oils :Alpha-Fenchene has been identified as a major constituent in the essential oil of Helichrysum faradifani Sc. Ell. from Madagascar. The combined analysis using techniques like GC-RI, GC-MS, and 13C-NMR revealed alpha-Fenchene as a significant component, suggesting its importance in the characterization and quality control of essential oils. This finding is particularly relevant for industries focused on flavors, fragrances, and natural product chemistry (Cavalli et al., 2006).

  • Isomerization and Chemical Reactions :The isomerization of alpha-Fenchene has been studied in the context of chemical reactions. Research on the rearrangement of alpha-pinene to camphene, a process widely used in industry, showed that alpha-Fenchene can be a byproduct. Understanding these reactions is vital for improving industrial processes that produce terpenes and related compounds, highlighting alpha-Fenchene's role in the chemical industry (Ebmeyer, 2002).

  • Acid-Catalyzed Reactions in Organic Chemistry :Alpha-Fenchene epoxides have been studied for their behavior under acid-catalyzed conditions. This research focused on the isomerization and intermolecular reactions of these compounds, providing insights into the versatility of alpha-Fenchene in organic synthesis. Such studies are crucial for developing new synthetic methods and understanding reaction mechanisms in organic chemistry (Yarovaya et al., 2002).

  • Essential Oil Composition Analysis :In a study analyzing the essential oil of Valeriana officinalis L. roots, alpha-Fenchene was identified as one of the variable components. This research highlights the importance of alpha-Fenchene in determining the quality and therapeutic potential of valerian root oils, which are used in herbal medicine and aromatherapy (Raal et al., 2008).

Safety And Hazards

Alpha-Fenchene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and may form combustible dust concentrations in air . It also causes serious eye irritation .

Future Directions

The literature review suggests that extended pre-clinical studies are necessary to develop α-PHE-based adjuvant therapeutic approaches . GC-MS phytochemical analysis of fruit peel extracts suggests that compounds such as; α-kaurene, α-fenchene, p-allylphenol, octadecanoic acid, 3,5-dihydroxy phenol, hexestrol, xanthinin, and linoleic acid could provide antioxidant capacity, antifungal properties, and finally suppress aflatoxin production .

properties

IUPAC Name

7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPQUQHBVVXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861972
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Fenchene

CAS RN

471-84-1, 7378-37-2
Record name α-Fenchene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
R Wanna, B Satongrod - Australian Journal of Crop Science, 2020 - search.informit.org
… These included beta-pinene (19.65%), 9-octadecanone (18.80%), D-limonene (9.76%), alphafenchene (8.48%), p-mentha-1,5,8-triene (7.16%), 1,8-cineole (6.88… 19.65 alpha-fenchene …
Number of citations: 5 search.informit.org
DJ An - Preventive Nutrition and Food Science, 2009 - Citeseer
… Alpha-fenchene and endobornyl acetate were present in the beverage as major flavor components. Table 5 showed UV light deteriorated the flavor profile of pine bud beverage with …
Number of citations: 8 citeseerx.ist.psu.edu
JL Boevé, G Sonet, HR Jacobson, S Angeli - The Science of Nature, 2023 - Springer
… The main compounds were alpha-cedrene, alpha-fenchene, alpha-pinene, alpha-terpinyl acetate, beta-myrcene, beta-pinene, cedrol, delta 3-carene, epi-bicyclosesquiphellandrene, …
Number of citations: 5 link.springer.com
V Hajhashemi, A Ghannadi, B Sharif - Journal of ethnopharmacology, 2003 - Elsevier
Extracts obtained from the leaves of Lavandula angustifolia Mill. (Lamiaceae) are used in Iranian folk medicine as remedies for the treatment of various inflammatory diseases. For …
Number of citations: 546 www.sciencedirect.com
S Govindaraj… - Jordan Journal of …, 2013 - platform.almanhal.com
This study investigates the composition and potential larvicidal activity of the essential oils isolated from the elite plant, Artemisia vulgaris L. which is commonly known as mugwort. …
Number of citations: 37 platform.almanhal.com
AB Gurung, MA Ali, F Al-Hemaid, M El-Zaidy… - Saudi Journal of …, 2022 - Elsevier
Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot is a perennial herb in the Zingiberaceae family with anticancer, anti-leptospiral, anti-inflammatory, antioxidant, antiulcer…
Number of citations: 18 www.sciencedirect.com
P HIRSJARVI, L Pirila, K Raisanen, K Salminen - SUOMEN KEMISTILEHTI, 1967
Number of citations: 4
L Pirilä - 1971 - Suomalainen Tiedeakatemia
Number of citations: 0
PAASIVIR. J, HIRSJARV. P - ACTA …, 1973 - … INT PUBL LTD 35 NORRE SOGADE …
Number of citations: 0
TF GAVRILOVA… - ZHURNAL …, 1971 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 0

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